molecular formula C20H18N4O3S B1206367 N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide

N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide

Cat. No. B1206367
M. Wt: 394.4 g/mol
InChI Key: MEKUCHQKXBAKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide is a quinoxaline derivative.

Scientific Research Applications

Quinoxaline and Derivatives

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound consisting of a benzene ring fused with a pyrazine ring. It and its derivatives, including N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide, have garnered interest due to their broad spectrum of biological and industrial applications.

  • Biomedical Applications : Quinoxaline derivatives possess a wide variety of biomedical applications. They exhibit antimicrobial activities and are used in the treatment of chronic and metabolic diseases. The ability to modify the quinoxaline structure allows for the creation of compounds with specific biomedical applications, such as targeting specific types of microbial infections or diseases (Pereira et al., 2015).

  • Pharmacological Applications : Quinoxaline and its derivatives serve as scaffolds for the design of biologically active compounds. They have been used to develop agents with antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. This highlights the potential of N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide in drug design and development (Ramli et al., 2014).

Sulfonamide and Derivatives

Sulfonamides are known for their antimicrobial properties and have played a significant role in treating infectious diseases. The chemical versatility of sulfonamides allows for structural modifications, leading to a broad spectrum of medicinal applications.

  • Medicinal Chemistry : Sulfonamide derivatives display a broad bioactive spectrum after chemical modifications. They show wide medicinal applications and have large development value, making them active subjects of research. Their derivatives are used as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, and in treating neurological diseases and diuretic drugs. This indicates the potential of N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide in medicinal chemistry and drug development (He Shichao et al., 2016).

  • Therapeutic Potential of Hybrid Compounds : The incorporation of the sulfonamide group into quinoxalines enhances their therapeutic potential. Quinoxaline-linked sulfonamide hybrids exhibit a wide range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer actions. This underscores the capacity of N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide to be developed as a lead compound in therapeutic agents against various diseases (Ali Irfan et al., 2021).

properties

Product Name

N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide

InChI

InChI=1S/C20H18N4O3S/c1-14-6-4-8-16(12-14)28(25,26)24-20-19(21-13-15-7-5-11-27-15)22-17-9-2-3-10-18(17)23-20/h2-12H,13H2,1H3,(H,21,22)(H,23,24)

InChI Key

MEKUCHQKXBAKLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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